1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride
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Overview
Description
1-{1-[(Pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride is a chemical compound that features a pyridine ring and an imidazole ring connected via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring:
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate.
Methanamine Linker Addition: The methanamine linker is added through a reductive amination reaction, where the imidazole-pyridine intermediate is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(Pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-{1-[(Pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 1-{1-[(Pyridin-3-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride
- 1-{1-[(Pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride
- N-Methyl-1-(pyridin-4-yl)methanamine
Comparison: 1-{1-[(Pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
[1-(pyridin-4-ylmethyl)imidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-10-13-5-6-14(10)8-9-1-3-12-4-2-9;;/h1-6H,7-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOHSXRPNIYDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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